Petasitenine

Descripción general

Descripción

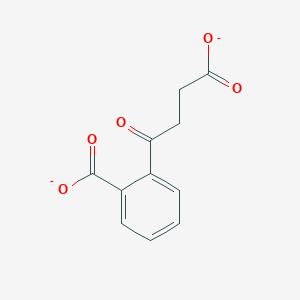

Petasitenine is a spiro-epoxide . It is a natural product found in Farfugium japonicum, Petasites japonicus, and Pittocaulon bombycophole .

Synthesis Analysis

Neopetasitenine (acetylfukinotoxin) was selected as a model food substrate because of its high concentration in fuki, along with petasitenine (fukinotoxin), its carcinogenic deacetylated metabolite . Although neopetasitenine was rapidly absorbed and converted to petasitenine after oral administration of 1.0 mg/kg in rats, petasitenine was slowly cleared from plasma .Molecular Structure Analysis

The structure of secopetasitenine, a new otonecine-type pyrrolizidine alkaloid, was determined by spectroscopic analyses and chemical conversion from the known alkaloid petasitenine .Chemical Reactions Analysis

One new otonecine-type pyrrolizidine alkaloid secopetasitenine, along with petasitenine (fukinotoxine), neopetasitenine, and senkirkine, was isolated from the whole plant of Petasites japonicus .Physical And Chemical Properties Analysis

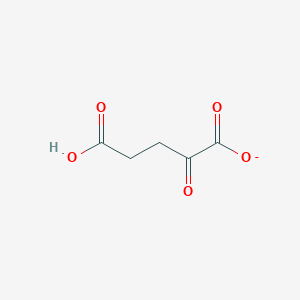

Petasitenine has a molecular formula of C19H27NO7, a molar mass of 381.42, a density of 1.2977 (rough estimate), a melting point of 129.5°C, and a boiling point of 508.82°C (rough estimate) .Aplicaciones Científicas De Investigación

Pyrrolizidine Alkaloid

Petasitenine is a type of pyrrolizidine alkaloid . Pyrrolizidine alkaloids are found in plants mainly belonging to Families Asteraceae/Compositae, Boraginaceae, and Fabaceae/Leguminosae . They are known for their hepatotoxic properties . Petasitenine, along with other alkaloids like secopetasitenine, neopetasitenine, and senkirkine, was isolated from the whole plant of Petasites japonicus .

Hepatotoxic Activity

Petasitenine reveals strong hepatotoxic activity . This property makes it a subject of interest in the study of liver diseases and potential treatments .

Anti-Adipogenic Activity

S-Petasin, a compound isolated from Petasites japonicus, has been found to exert anti-adipogenic activity in the 3T3-L1 cell line by inhibiting PPAR-γ pathway signaling . Although S-Petasin is not Petasitenine, they are both derived from the same plant and may share similar properties .

Glucose Uptake Reduction

S-Petasin, similar to Petasitenine, has been found to reduce glucose uptake . This property could be of interest in the study of diabetes and other metabolic disorders .

Inhibition of Triglyceride Accumulation

S-Petasin has been found to inhibit triglyceride accumulation in differentiated 3T3-L1 cells . This property could be of interest in the study of obesity and other metabolic disorders .

Down-Regulation of PPAR-γ Pathway Signaling

S-Petasin has been found to down-regulate the expression of PPAR-γ and its target genes in a dose-dependent manner . This property could be of interest in the study of various diseases, including cancer, diabetes, and cardiovascular diseases .

Safety and Hazards

Naturally occurring food substances may constitute safety hazards. The risks associated with plant-derived pyrrolizidine alkaloids have been extensively evaluated . Petasitenine is mutagenic in bacteria and in mammalian cells in vitro. It also induced chromosomal aberrations, unscheduled DNA synthesis, and transformation in mammalian cells in vitro .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Petasitenine, also known as Fukinotoxin, is a pyrrolizidine alkaloid found in the plant Petasites japonicus Related compounds from the same plant have been shown to interact with ppar-γ pathway signaling .

Mode of Action

It is known to cause lactate dehydrogenase leakage, indicating damage to the cell membrane, and exhibits hepatotoxicity . This suggests that Petasitenine may interact with cellular membranes or enzymes involved in lactate dehydrogenase metabolism.

Biochemical Pathways

It is known to cause hepatotoxicity , which suggests it may affect liver metabolic pathways. Additionally, related compounds from Petasites japonicus have been shown to inhibit PPAR-γ pathway signaling , which plays a crucial role in adipogenesis, suggesting that Petasitenine might also influence this pathway.

Pharmacokinetics

A study on neopetasitenine, a related compound, showed that it was rapidly absorbed and converted to petasitenine after oral administration in rats . This suggests that Petasitenine may also be rapidly absorbed and metabolized in the body.

Result of Action

Petasitenine is known to cause lactate dehydrogenase leakage, indicating damage to the cell membrane, and exhibits hepatotoxicity . This suggests that the molecular and cellular effects of Petasitenine’s action include cell membrane damage and potential liver toxicity.

Action Environment

It is known that the plant petasites japonicus, from which petasitenine is derived, is widely consumed as a water-soluble pyrrolizidine alkaloid-producing plant . This suggests that the plant’s growth conditions and preparation methods could potentially influence the action and efficacy of Petasitenine.

Propiedades

IUPAC Name |

(1R,3'R,4R,6R,7R,11Z)-7-hydroxy-3',6,7,14-tetramethylspiro[2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-4,2'-oxirane]-3,8,17-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO7/c1-11-9-19(12(2)27-19)17(23)26-14-6-8-20(4)7-5-13(15(14)21)10-25-16(22)18(11,3)24/h5,11-12,14,24H,6-10H2,1-4H3/b13-5-/t11-,12-,14-,18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZQLULNMKQAIQL-PFDMWMSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C(O2)C)C(=O)OC3CCN(CC=C(C3=O)COC(=O)C1(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@]2([C@H](O2)C)C(=O)O[C@@H]3CCN(C/C=C(\C3=O)/COC(=O)[C@]1(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Petasitenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030328 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Petasitenine | |

CAS RN |

60102-37-6 | |

| Record name | Petasitenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60102-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Petasitenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060102376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PETASITENINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/737TK4X375 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Petasitenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030328 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

129 - 130 °C | |

| Record name | Petasitenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030328 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-acetyl-1-[2-(1H-indol-3-yl)ethyl]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B1232211.png)

![2-[2,5-Diethoxy-4-(4-morpholinyl)anilino]-1-(4-methyl-1-piperidinyl)-1-propanone](/img/structure/B1232213.png)

![4-[3-(3-dioxaziridinyl)phenyl]-5-(3-hydroxy-1-oxopropyl)-2,6-dimethyl-1-prop-2-ynyl-4H-pyridine-3-carboxylic acid methyl ester](/img/structure/B1232217.png)

![N'-[4-(diethylamino)benzylidene]-2-furohydrazide](/img/structure/B1232221.png)

![Trichothec-9-en-8-one, 12,13-epoxy-4-[(1-oxo-2-butenyl)oxy]-, (4beta)-](/img/structure/B1232226.png)

![(1S,4aR)-5-[2-(furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid](/img/structure/B1232230.png)